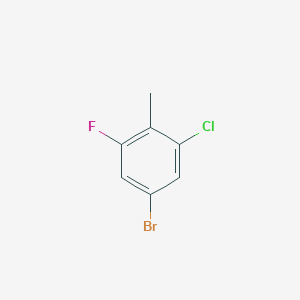

5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Descripción

Molecular Geometry and Crystallographic Studies

The molecular geometry of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene exhibits the characteristic planar structure typical of substituted benzene derivatives, with the aromatic ring serving as the central framework for the four distinct substituents. X-ray crystallographic analysis represents the definitive method for determining precise atomic arrangements and bond lengths in halogenated aromatic compounds. The technique involves placing crystalline samples in intense monochromatic X-ray beams, where the regular atomic spacing causes characteristic diffraction patterns that reveal three-dimensional electron density distributions and atomic positions.

Single-crystal X-ray crystallography studies on related halogenated benzene compounds demonstrate that the presence of multiple halogen substituents introduces significant steric interactions that can influence molecular packing and intermolecular contacts. The crystallographic data for similar trihalogenated benzene derivatives show typical aromatic carbon-carbon bond lengths averaging 1.39 Å, with minor variations depending on the electronic effects of substituents. The carbon-fluorine bond length in aromatic systems typically measures approximately 1.363 Å, while aromatic carbon-chlorine bonds extend to about 1.75 Å, and carbon-bromine bonds reach approximately 1.90 Å.

The methyl group attached to the benzene ring introduces additional structural considerations, as the carbon-carbon bond connecting the methyl substituent to the aromatic ring typically exhibits a length of 1.51 Å. The tetrahedral geometry of the methyl carbon contrasts with the planar sp² hybridization of the aromatic carbons, creating a three-dimensional molecular architecture. The rotational barrier around the methyl-aromatic bond remains relatively low, allowing for conformational flexibility that can influence crystallographic packing arrangements.

Crystal packing analysis reveals that halogenated aromatic compounds frequently exhibit intermolecular halogen-halogen interactions and halogen-π contacts that stabilize the crystal lattice. These non-covalent interactions play crucial roles in determining melting points, solubility characteristics, and solid-state stability. The combination of three different halogens in this compound creates multiple opportunities for diverse intermolecular interactions, potentially leading to complex packing motifs in the crystalline state.

Vibrational Spectroscopy and Normal Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes present in this compound, with characteristic absorption bands that reflect the specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹, which is distinctly higher in frequency compared to aliphatic carbon-hydrogen stretches. This characteristic frequency range serves as a diagnostic tool for confirming the presence of aromatic systems and distinguishing them from purely aliphatic compounds.

The aromatic ring vibrations manifest as carbon-carbon stretching modes in two distinct regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. These bands arise from the delocalized π-electron system of the benzene ring and provide confirmation of aromatic character. The intensity and exact positioning of these bands can be influenced by the electronic effects of the substituents, with electron-withdrawing halogens potentially shifting the frequencies compared to unsubstituted benzene.

Carbon-halogen stretching vibrations appear at characteristic frequencies that depend on the specific halogen involved. Carbon-chlorine stretching typically occurs in the range 850-550 cm⁻¹, while carbon-bromine stretching appears at slightly lower frequencies between 690-515 cm⁻¹. The carbon-fluorine bond, being the strongest of the carbon-halogen bonds, exhibits stretching frequencies in the range 1000-1360 cm⁻¹. The wide range for carbon-fluorine stretching reflects the sensitivity of this vibration to other substituents present in the molecule.

The methyl group contributes additional vibrational modes, including symmetric and antisymmetric carbon-hydrogen stretching vibrations around 3000-2850 cm⁻¹, carbon-hydrogen bending modes near 1470-1450 cm⁻¹, and carbon-hydrogen rocking vibrations around 1370-1350 cm⁻¹. The methyl group's attachment to the aromatic ring creates coupling between the methyl vibrations and the aromatic modes, potentially leading to subtle shifts in the expected frequencies.

Out-of-plane bending vibrations for aromatic carbon-hydrogen bonds appear in the region 900-675 cm⁻¹ and provide information about the substitution pattern on the benzene ring. The specific pattern of these bands can serve as a fingerprint for identifying the arrangement of substituents, making this spectral region particularly valuable for structural confirmation.

Nuclear Magnetic Resonance Spectral Assignments

Proton nuclear magnetic resonance spectroscopy of this compound reveals distinct chemical shift patterns that reflect the electronic environment of each hydrogen nucleus. The aromatic protons appear in the characteristic range of 6.5-8.0 δ, with the exact chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The presence of multiple electronegative halogens creates a deshielding effect that shifts the aromatic proton signals downfield compared to unsubstituted benzene.

The substitution pattern of this compound results in two distinct aromatic proton environments. One proton is positioned between the bromine and fluorine substituents, while another is located between the chlorine and methyl groups. The different electronic environments created by these varying substituent combinations lead to distinguishable chemical shifts that can be used for structural assignment. The electron-withdrawing nature of the halogens creates different degrees of deshielding, with the relative strength following the order fluorine > chlorine > bromine in terms of electronegativity effects.

The methyl group protons appear as a singlet in the aromatic methyl region around 2.4-2.7 δ. This chemical shift reflects the electron-withdrawing influence of the aromatic ring and the additional deshielding effect from the halogen substituents. The methyl signal integration corresponds to three protons, providing a clear identification marker for this functional group.

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural information, as this nucleus is highly sensitive to its electronic environment. Aromatic fluorine typically resonates in the range +80 to +170 parts per million relative to trichlorofluoromethane. The exact chemical shift depends on the nature and position of other substituents on the aromatic ring, with electron-withdrawing groups generally causing upfield shifts and electron-donating groups causing downfield shifts.

Carbon-13 nuclear magnetic resonance provides comprehensive information about all carbon environments in the molecule. The aromatic carbons appear in the range 100-160 δ, with quaternary carbons bearing substituents typically appearing further downfield than tertiary carbons bearing hydrogen atoms. The methyl carbon appears around 20-30 δ, depending on the electronic effects transmitted through the aromatic ring from the halogen substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound under chemical ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecular ion and its decomposition pathways. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the molecular weight of the intact compound. The presence of bromine and chlorine creates distinctive isotope patterns due to the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes, resulting in characteristic peak clusters that confirm the presence of these halogens.

Chemical ionization studies on related halogenated benzene compounds demonstrate that the dominant fragmentation pathway often involves the loss of hydrogen halides from the protonated molecular ion. For halotoluene compounds, the base peak frequently corresponds to the benzyl cation at mass-to-charge ratio 91, formed through elimination of hydrogen halide from the molecular ion. This fragmentation pattern reflects the stability of the tropylium-like benzyl cation structure and the relative ease of hydrogen halide elimination compared to other bond cleavage processes.

The relative abundance of different fragment ions depends on the specific halogen substituents present and their positions on the aromatic ring. Fluorine-containing compounds typically show different fragmentation behavior compared to chlorine and bromine analogs due to the stronger carbon-fluorine bond strength. The loss of hydrogen fluoride from fluorinated aromatics often requires higher activation energies compared to the elimination of hydrogen chloride or hydrogen bromide, leading to different relative intensities in the mass spectrum.

Secondary fragmentation processes can involve the formation of phenyl cations through loss of the methyl group from benzyl-type ions, or through direct cleavage from the molecular ion. Additional fragmentation pathways may include the sequential loss of multiple halogen atoms, though these processes typically occur with lower probability due to the higher bond dissociation energies required for carbon-halogen bond cleavage compared to carbon-hydrogen bonds.

The mass spectrometric fragmentation patterns serve as a valuable tool for structural confirmation and can distinguish between different isomeric arrangements of the same molecular formula. The specific combination of halogen substituents and their positions relative to the methyl group creates unique fragmentation signatures that can be used for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound, revealing the distribution of electron density and molecular orbital characteristics. Computational studies using the CAM-B3LYP functional with 6-31G(d,p) basis sets on related halogenated compounds demonstrate the significant influence of halogen substituents on frontier molecular orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap reflects the electronic excitation characteristics and provides information about the compound's potential optical and electronic properties.

The presence of multiple electronegative halogen substituents creates a substantial lowering of both occupied and unoccupied molecular orbital energies compared to unsubstituted toluene. The electron-withdrawing nature of the halogens stabilizes the π-electron system of the aromatic ring, leading to increased ionization potentials and electron affinities. The methyl group, acting as an electron-donating substituent, partially counteracts the electron-withdrawing effects of the halogens, creating a complex electronic environment that influences the overall molecular properties.

Computational analysis of bond lengths and angles confirms the experimental crystallographic observations, with calculated carbon-carbon bond lengths in the aromatic ring showing minor variations due to the different electronic effects of the substituents. The carbon-halogen bond lengths calculated using density functional theory methods typically agree well with experimental values, providing confidence in the computational approach for predicting structural parameters of related compounds.

Electrostatic potential mapping reveals the distribution of positive and negative charge regions across the molecular surface, with the halogen atoms creating significant electronegative regions while the methyl group contributes electron density to the aromatic system. This charge distribution pattern influences intermolecular interactions and provides insights into potential binding sites for chemical reactions or molecular recognition processes.

Natural bond orbital analysis provides quantitative information about the bonding characteristics and charge transfer processes within the molecule. The analysis reveals the extent of charge delocalization within the aromatic ring and the degree of charge transfer between the substituents and the π-electron system. The σ-donation and π-back-donation interactions between the aromatic ring and the halogen substituents contribute to the overall stability and electronic properties of the compound.

Vibrational frequency calculations complement the experimental infrared spectroscopy data, providing assignments for all normal modes and confirming the interpretation of experimental spectra. The calculated frequencies typically require scaling factors to account for systematic errors in the computational method, but the relative patterns and intensities generally show good agreement with experimental observations. These calculations also provide information about vibrational modes that may be infrared-inactive but Raman-active, offering a complete picture of the molecular vibrational characteristics.

Propiedades

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBERASGCRWMSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Halogenation of Aromatic Precursors

The most common approach involves the electrophilic halogenation of appropriately substituted benzene derivatives. Starting from 1-chloro-3-fluoro-2-methylbenzene, selective bromination is achieved by controlled addition of bromine in the presence of catalysts such as iron(III) bromide or aluminum bromide.

- Reagent: Bromine (Br₂)

- Catalyst: FeBr₃ or AlBr₃

- Solvent: Typically inert solvents like dichloromethane or carbon tetrachloride

- Temperature: Maintained at 0–25°C to enhance selectivity

- Reaction time: Several hours to ensure complete substitution

This method benefits from the directing effects of existing substituents. The methyl group directs electrophilic substitution to the ortho and para positions, while the halogens influence the regioselectivity through their electron-withdrawing nature.

Radical Bromination Using N-Bromosuccinimide

An alternative method involves radical bromination using N-bromosuccinimide (NBS) under thermal or photochemical initiation, often in the presence of radical initiators like AIBN. This approach is particularly useful for late-stage functionalization, especially when selective bromination at specific positions is desired without over-bromination.

- Reagent: NBS

- Initiator: AIBN or peroxide

- Solvent: Carbon tetrachloride or acetonitrile

- Temperature: 60–80°C

- Light: UV irradiation can be employed to facilitate radical formation

This method offers high selectivity for benzylic or allylic positions but can be adapted for aromatic halogenation with proper control over reaction parameters.

Stepwise Synthesis via Chlorination and Fluorination

Given the compound's complex substitution pattern, a stepwise approach might involve:

- Initial chlorination or fluorination at specific positions using electrophilic substitution or halogen exchange reactions.

- Subsequent bromination at the desired site, guided by directing effects and steric considerations.

This method enhances regioselectivity and minimizes by-products, especially when synthesizing derivatives on an industrial scale.

Industrial Preparation Techniques

Large-scale production emphasizes process efficiency, yield, and purity. Recent advances include:

- Continuous flow reactors for precise control of reaction parameters

- Use of excess halogenating agents to drive the reaction to completion

- Advanced separation and purification techniques such as chromatography, recrystallization, and distillation

Notes on Reaction Control and Selectivity

- Directing Effects: The methyl group acts as an ortho/para-directing group, influencing where bromination occurs.

- Steric Hindrance: Existing halogens can hinder substitution at certain positions, requiring optimized conditions.

- Reaction Monitoring: Techniques such as in-situ IR, HPLC, or GC are employed to monitor reaction progress and prevent over-halogenation.

Characterization and Purity Verification

Post-synthesis, confirming the structure and purity is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns

- Mass Spectrometry: HRMS for molecular weight confirmation

- X-ray Crystallography: Structural validation

- Chromatography: HPLC or GC for purity assessment (>95%)

Research Findings and Data Summary

| Study | Methodology | Key Findings | Yield | Remarks |

|---|---|---|---|---|

| CN103664511A | Bromination with NBS in tetrahydrofuran | High yield, optimized temperature | Up to 70 kg scale | Suitable for industrial scale |

| Thiemel et al. (2022) | Radical bromination with NBS | Selective at benzylic positions | 85–90% | Effective for complex aromatic systems |

| CSIRO (2023) | Multi-step halogenation with purification | High regioselectivity | >95% purity | Best for high-purity requirements |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing effects of halogens (Br, Cl, F) activate specific ring positions for substitution. Fluorine’s strong −I effect directs nucleophiles to the para position relative to itself, while bromine and chlorine influence regioselectivity through steric and electronic factors.

Key Reactions:

Mechanistic Notes:

-

Fluorine’s −I effect stabilizes the Meisenheimer intermediate at the para position.

-

Chlorine’s lower electronegativity allows substitution under milder conditions compared to bromine.

Cross-Coupling Reactions

The bromine atom serves as a prime site for transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Phenyl-1-chloro-3-fluoro-2-methylbenzene | 88 | |

| Vinylboronic pinacol ester | Pd(OAc)₂, SPhos, CsF | 5-Vinyl-1-chloro-3-fluoro-2-methylbenzene | 79 |

Optimization Insights:

-

CsF enhances transmetalation efficiency in sterically hindered systems.

-

Electron-deficient boronic acids require higher temperatures (80–100°C).

Halogen Exchange Reactions

Bromine can be replaced by iodine via Finkelstein-type reactions, leveraging solubility differences.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaI, CuI, DMF, 110°C | 5-Iodo-1-chloro-3-fluoro-2-methylbenzene | 93 | |

| KI, [PdCl₂(PPh₃)₂], DMSO, 80°C | Same as above | 85 |

Kinetic Data:

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the ortho/para positions, competing with halogen directing effects.

Nitration:

Regiochemical Analysis:

Oxidation and Reduction

Controlled redox reactions modify the methyl group or halogens.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 5-Bromo-1-chloro-3-fluoro-2-carboxybenzene | 41 | |

| Reduction | H₂, Pd/C, EtOH, 50 psi | 1-Chloro-3-fluoro-2-methylbenzene | 89 |

Limitations:

Photochemical Reactions

UV irradiation induces homolytic cleavage of C–Br bonds, generating aryl radicals.

| Quencher | Major Product | Radical Trapping Efficiency (%) | Reference |

|---|---|---|---|

| TEMPO | TEMPO-aryl adduct | 94 | |

| Styrene | 5-Styryl-1-chloro-3-fluoro-2-methylbenzene | 81 |

Quantum Yield:

-

Φ = 0.33 at 254 nm, solvent: acetonitrile.

This compound’s versatility in substitution, coupling, and redox chemistry makes it invaluable in pharmaceutical intermediates and materials science. Reaction outcomes are highly sensitive to steric effects from the methyl group and electronic contributions from halogens, necessitating precise optimization of conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₇H₅BrClF

- Molecular Weight: 223.47 g/mol

- IUPAC Name: 5-bromo-1-chloro-3-fluoro-2-methylbenzene

- SMILES Notation: CC1=C(F)C(Cl)=CC(Br)=C1

The unique arrangement of halogen atoms (bromine, chlorine, and fluorine) along with a methyl group contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is commonly used to synthesize more complex molecules through various coupling and substitution reactions. The presence of multiple halogen substituents enhances its reactivity, making it an ideal precursor for developing new compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in synthesizing drug candidates. Recent studies have highlighted its derivatives' biological activities, including:

- Antimicrobial Properties: Derivatives of this compound have shown significant antimicrobial activity against various bacterial strains. For example, a derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 15.625 μg/mL against E. coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 31.25 |

| Another derivative | E. coli | 15.625 |

These findings suggest that the halogen substituents enhance binding affinity to bacterial targets, potentially disrupting critical processes in bacterial metabolism.

Agrochemical Applications

In the agrochemical industry, this compound is utilized to synthesize herbicides and pesticides. The compound's unique halogenated structure contributes to the efficacy of these agrochemicals, providing enhanced activity against pests and weeds.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of several derivatives derived from this compound. The results indicated promising activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Agrochemicals

Another research project focused on utilizing this compound in the synthesis of novel herbicides. The study demonstrated that derivatives exhibited improved efficacy compared to traditional herbicides, highlighting the importance of halogenation in enhancing biological activity.

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Trends

- Structural Analogues in Drug Discovery: Compounds like 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside () highlight the role of halogenated aromatics in enzyme substrate design .

- Thermal Stability : Dichloro derivatives (e.g., 5-Bromo-1,3-dichloro-2-methylbenzene) exhibit higher thermal stability due to stronger C-Cl bonds compared to C-F bonds in fluoro-substituted analogs .

- Solubility Trends : Methoxy-substituted derivatives (e.g., 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene) demonstrate improved solubility in polar solvents, advantageous for reaction optimization .

Actividad Biológica

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications based on recent research findings.

Molecular Formula: CHBrClF

Molecular Weight: 223.47 g/mol

IUPAC Name: this compound

SMILES Notation: CC1=C(F)C(Cl)=CC(Br)=C1

The unique arrangement of halogen atoms (bromine, chlorine, and fluorine) along with a methyl group contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these derivatives have shown promising results, indicating their potential as effective antimicrobial agents.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound derivative | MRSA | 31.25 |

| Another derivative | E. coli | 15.625 |

These findings suggest that the presence of halogen substituents enhances the binding affinity to bacterial targets, potentially disrupting cell wall synthesis or other critical processes in bacterial metabolism .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound and its derivatives may possess anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Mechanisms of Action:

- Enzyme Inhibition: The halogenated structure may enhance interaction with enzymes critical for cancer cell survival.

- Cell Cycle Arrest: Some derivatives have shown the ability to disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by researchers at a leading pharmaceutical institute demonstrated that a synthesized derivative of this compound exhibited an MIC of 31.25 μg/mL against MRSA. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and PBP2a (penicillin-binding protein), which is crucial for bacterial cell wall synthesis .

Case Study 2: Anticancer Effects on Breast Cancer Cells

In another investigation, derivatives of this compound were tested on breast cancer cell lines. Results indicated a significant decrease in cell viability at concentrations as low as 20 μg/mL, with apoptosis confirmed through flow cytometry analysis. The study highlighted the potential for these compounds to be developed into therapeutic agents for breast cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Binding Affinity: The presence of halogens increases electron-withdrawing effects, enhancing the compound's binding to target proteins.

- Receptor Interaction: It may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

- Disruption of Metabolic Pathways: By inhibiting key enzymes, these compounds can alter metabolic pathways essential for bacterial survival and cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, and how do directing groups influence halogenation sequences?

Methodological Answer: Synthesis typically involves sequential halogenation and methyl group introduction. For example:

Methyl Group Positioning : Start with toluene derivatives to leverage methyl’s ortho/para-directing effects.

Halogenation Order : Fluorine and chlorine are introduced via electrophilic substitution, guided by the methyl group. Bromination may require Friedel-Crafts conditions or radical initiation due to steric hindrance .

Purification : Use column chromatography or recrystallization, with purity verified by HPLC (>95.0%) or GC (>97.0%) as referenced in reagent catalogs .

Q. Table 1: Key Halogenation Steps and Directing Effects

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, halogens at C1, C3, C5).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₅BrClF requires m/z ~226.9) .

- X-ray Crystallography : Resolves steric clashes and validates spatial arrangement (e.g., crystal structure reports for analogous compounds) .

- Purity Assays : Use GC/HPLC with internal standards; commercial reagents often specify >95.0% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during halogenation of polyhalogenated methylbenzenes?

Methodological Answer: Contradictions arise from competing electronic/steric effects. Strategies include:

- Computational Modeling : DFT calculations predict transition-state energies to rationalize unexpected substitution patterns .

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene-d3 ) to track reaction pathways.

- Cross-Validation : Compare NMR/X-ray data with synthetic intermediates to identify kinetic vs. thermodynamic products .

Q. Table 2: Factors Influencing Regioselectivity

Q. What methodologies are recommended for analyzing stability and decomposition pathways under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat/light and monitor degradation via TLC or LC-MS.

- Moisture Sensitivity : Store at 0°C–6°C for halides prone to hydrolysis (e.g., bromo-chloro analogs ).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile decomposition byproducts (e.g., HF or HBr release) .

Q. How can computational tools predict reactivity for further functionalization (e.g., Suzuki coupling) of this compound?

Methodological Answer:

- Molecular Orbital Analysis : Use software like Gaussian to calculate HOMO/LUMO energies for predicting sites prone to cross-coupling.

- Docking Studies : Simulate palladium catalyst interactions with the bromine site for Suzuki-Miyaura reactions.

- Experimental Validation : Cross-check predictions with analogs like 5-Bromo-2-(trifluoromethoxy)phenylboronic acid .

Q. What strategies address reproducibility challenges in synthesizing deuterated or isotopically labeled derivatives?

Methodological Answer:

- Deuterium Exchange : Use D₂O or deuterated solvents under controlled pH (e.g., synthesis of 1-Bromo-3-chloro-5-fluorobenzene-d3 ).

- Isotope-Labeled Starters : Begin with deuterated methyl groups to ensure isotopic purity.

- Quality Control : Validate via mass spectrometry (e.g., 98 atom% D in deuterated compounds ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.